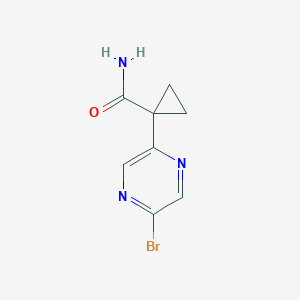
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide is a chemical compound with the molecular formula C₈H₈BrN₃O It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anticancer drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cell lines and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMP-2 and MMP-9), which play a role in cancer progression. The compound binds to the catalytic sites of these enzymes, thereby preventing their activity and inhibiting tumor growth .
Comparaison Avec Des Composés Similaires
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide can be compared with other pyrazine derivatives such as:
1-(5-Bromopyrazin-2-YL)-1-[3-(trifluoromethyl)benzyl]urea: This compound has shown promising anticancer properties and is structurally similar, with the addition of a trifluoromethylbenzyl group.
5-Bromopyrazine-2-carboxylic acid: A precursor in the synthesis of this compound, used in various chemical reactions to form more complex molecules.
The uniqueness of this compound lies in its cyclopropane ring, which imparts specific steric and electronic properties that can influence its reactivity and biological activity .
Propriétés
Numéro CAS |
1447607-05-7 |
|---|---|
Formule moléculaire |
C8H8BrN3O |
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
1-(5-bromopyrazin-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H8BrN3O/c9-6-4-11-5(3-12-6)8(1-2-8)7(10)13/h3-4H,1-2H2,(H2,10,13) |
Clé InChI |
SDNDHQPQQUGZPI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CN=C(C=N2)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


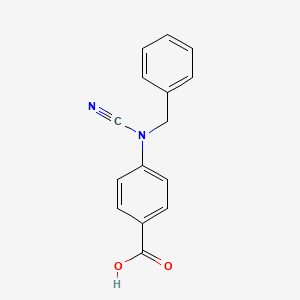
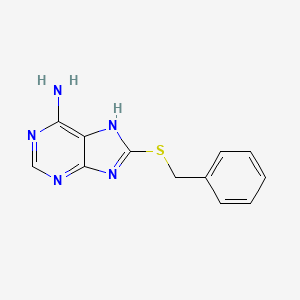
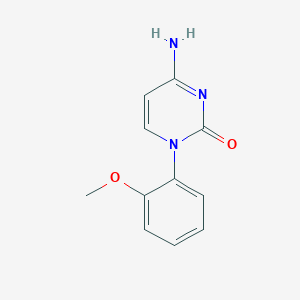
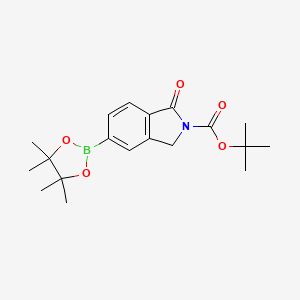
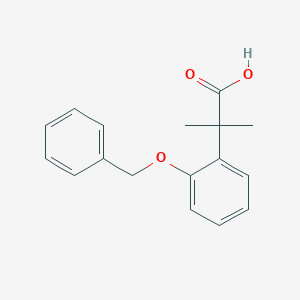
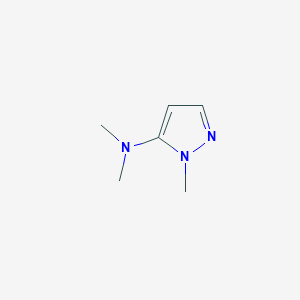
![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)
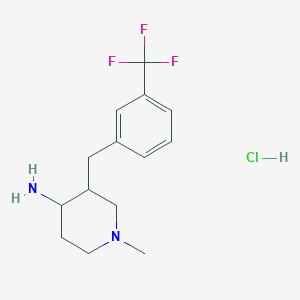
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)
![2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)



